molecular formula C4H3F3N2O B1591984 5-(Trifluoromethyl)-1,3-oxazol-2-amine CAS No. 714972-00-6

5-(Trifluoromethyl)-1,3-oxazol-2-amine

Cat. No.: B1591984
CAS No.: 714972-00-6
M. Wt: 152.07 g/mol
InChI Key: OUSMDDBAOJWGMN-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-1,3-oxazol-2-amine: is an organic compound characterized by the presence of a trifluoromethyl group attached to an oxazole ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound. This compound is of interest in various fields, including medicinal chemistry, due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of oxazole derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . Another approach involves the use of trifluoromethyl sulfone or trifluoromethyl iodide as trifluoromethylating agents .

Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The choice of reagents and reaction conditions can vary depending on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions: 5-(Trifluoromethyl)-1,3-oxazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can modify the oxazole ring or the trifluoromethyl group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce various substituents into the oxazole ring.

Scientific Research Applications

Chemistry: In chemistry, 5-(Trifluoromethyl)-1,3-oxazol-2-amine is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group can enhance the stability and reactivity of the resulting compounds .

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. Its ability to interact with biological targets makes it a candidate for drug development .

Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new therapeutic agents. The trifluoromethyl group can improve the pharmacokinetic properties of drugs, such as metabolic stability and bioavailability .

Industry: The compound finds applications in the agrochemical industry as a precursor for the synthesis of pesticides and herbicides. Its unique chemical properties make it valuable for developing new agrochemical products .

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-1,3-oxazol-2-amine involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 5-(Trifluoromethyl)-1,3-oxazol-2-amine is unique due to its specific combination of an oxazole ring and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-(trifluoromethyl)-1,3-oxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F3N2O/c5-4(6,7)2-1-9-3(8)10-2/h1H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSMDDBAOJWGMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=N1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620252
Record name 5-(Trifluoromethyl)-1,3-oxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

714972-00-6
Record name 5-(Trifluoromethyl)-1,3-oxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-(trifluoromethyl)-1,3-oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5-Trifluoromethyl-oxazol-2-ylamine: The 5-trifluoromethyl-oxazol-2-ylamine, off-white solid and MS: m/e=152.0 (M+), is obtained using the following procedure: To a solution of 21.6 ml (39.4 g, 0.2 mol) of 97% 3-bromo-1,1,1-trifluoroacetone in 40 ml of tert-butanol are added 12.6 g (0.3 mol, 1.5 equiv.) of cyanamide. A slight exotherm is observed. After stirring for 10 min, 19.7 g (0.24 mol, 1.2 equiv.) of finely powdered sodium acetate were added with vigorous stirring and the suspension is heated for 30 min at 65° C., refluxed for 2 h and then allowed to cool. The mixture is poured into a well stirred mixture of 200 ml of ethyl acetate and 100 ml of water. The pH of the aqueous phase is set to ca. 8-9 with 5% sodium bicarbonate solution. The org. phase is separated. The aqueous phase is extracted with 50 ml ethyl acetate. The combined organic phases were washed twice with 20 ml of water and concentrated in vacuo. The residue, 40.2 g, viscous light orange oil, is then purified by flash chromatography on silica gel using a 2:1 mixture of methylene chloride and ethyl acetate as eluent. The fractions containing the desired compound (6.08 g, light yellow oil) and containing more polar impurities were concentrated and repurified by flash chromatography on silica gel using a 98:2 mixture of methylene chloride and methanol as eluant. One obtains 1.83 g (0.012 mol, 6%) of 5-trifluoromethyl-oxazol-2-ylamine.
Quantity
21.6 mL
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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